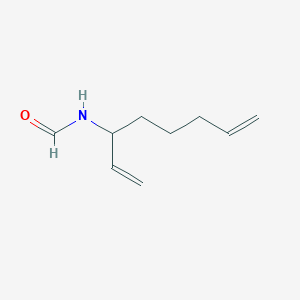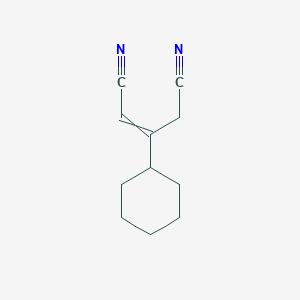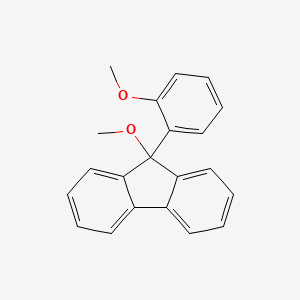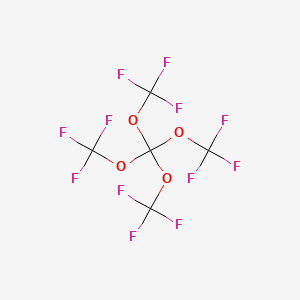
Tetrakis(trifluoromethoxy)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(trifluoromethoxy)methane is a fluorinated organic compound with the chemical formula C(CF3O)4 It is characterized by the presence of four trifluoromethoxy groups attached to a central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis(trifluoromethoxy)methane typically involves the reaction of a suitable precursor with trifluoromethoxy reagents. One common method is the reaction of carbon tetrachloride with trifluoromethanol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is carried out under controlled conditions to ensure the complete substitution of chlorine atoms with trifluoromethoxy groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain high-purity this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(trifluoromethoxy)methane undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Addition Reactions: The presence of multiple trifluoromethoxy groups allows for addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce higher oxidation state compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tetrakis(trifluoromethoxy)methane is used as a building block for the synthesis of novel fluorinated compounds. Its unique structure and properties make it valuable for designing molecules with enhanced stability and reactivity .
Biology and Medicine
In biology and medicine, the compound is explored for its potential as a pharmaceutical intermediate. The presence of trifluoromethoxy groups can enhance the bioavailability and metabolic stability of drug candidates .
Industry
In the industrial sector, this compound is utilized in the development of advanced materials, such as fluorinated polymers and coatings. Its chemical resistance and thermal stability make it suitable for various high-performance applications .
Mecanismo De Acción
The mechanism of action of tetrakis(trifluoromethoxy)methane involves its interaction with molecular targets through its trifluoromethoxy groups. These groups can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylmethane: A compound with four phenyl groups attached to a central carbon atom.
Tetrakis(4-iodophenyl)methane: A compound with four iodophenyl groups attached to a central carbon atom.
Uniqueness
Tetrakis(trifluoromethoxy)methane is unique due to the presence of trifluoromethoxy groups, which impart distinct chemical properties such as high electronegativity, thermal stability, and resistance to hydrolysis. These properties differentiate it from other similar compounds and make it valuable for specialized applications .
Propiedades
Número CAS |
92639-87-7 |
|---|---|
Fórmula molecular |
C5F12O4 |
Peso molecular |
352.03 g/mol |
Nombre IUPAC |
tetrakis(trifluoromethoxy)methane |
InChI |
InChI=1S/C5F12O4/c6-1(7,8)18-5(19-2(9,10)11,20-3(12,13)14)21-4(15,16)17 |
Clave InChI |
RDKTYTPOMDGHCP-UHFFFAOYSA-N |
SMILES canónico |
C(OC(F)(F)F)(OC(F)(F)F)(OC(F)(F)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


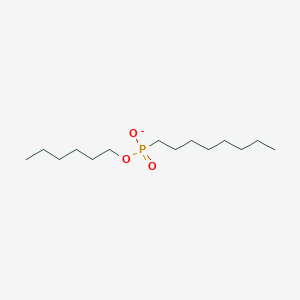
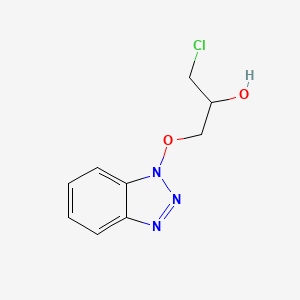
![(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine](/img/structure/B14351703.png)
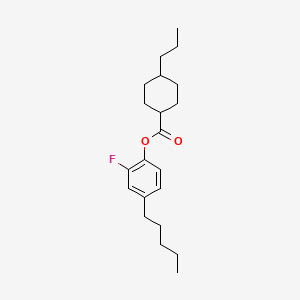
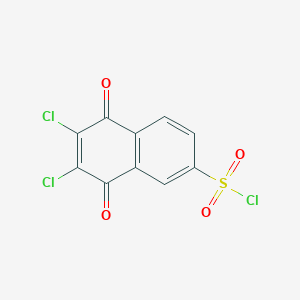
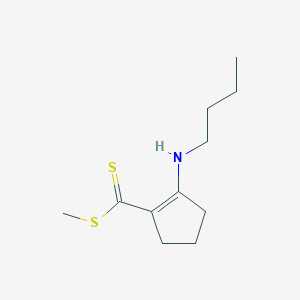
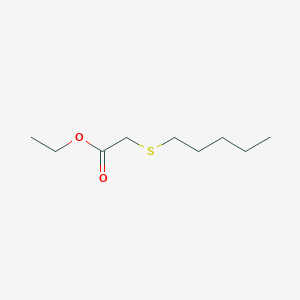
![Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate](/img/structure/B14351720.png)
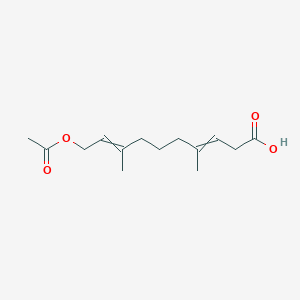
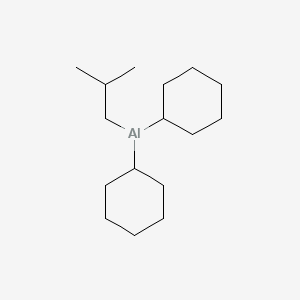
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B14351741.png)
